Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate

Description

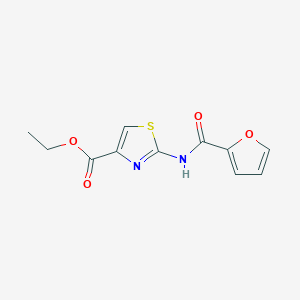

Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate (CAS: 301226-74-4) is a heterocyclic compound featuring a 1,3-thiazole core with a furan-2-carbonylamino substituent at position 2 and an ethyl carboxylate group at position 4 . Its molecular formula is $ \text{C}{11}\text{H}{10}\text{N}{2}\text{O}{4}\text{S} $, with a molecular weight of 282.27 g/mol. The compound’s structure combines electron-rich aromatic systems (furan and thiazole) with a polar carboxylate ester, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c1-2-16-10(15)7-6-18-11(12-7)13-9(14)8-4-3-5-17-8/h3-6H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQIRFLWOYTIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 2-aminothiazole to form the corresponding amide. Finally, the esterification of the carboxyl group is achieved using ethanol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-methanol.

Substitution: 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate exhibits notable biological activities, primarily attributed to its thiazole and furan moieties.

Anticancer Activity

Research indicates that derivatives of thiazole compounds show significant anticancer properties. The compound may inhibit cancer cell proliferation through various mechanisms:

| Compound | IC50 (µg/mL) | Cancer Type |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat Cells |

| Compound B | 1.98 ± 1.22 | A-431 Cells |

| Ethyl Thiazole | TBD | Various |

The presence of electron-donating groups enhances the cytotoxic activity against specific cancer cell lines.

Antimicrobial Activity

Thiazoles are recognized for their antimicrobial properties. This compound has shown potential against various microbial strains due to its ability to disrupt microbial cell functions.

Scientific Research Applications

The compound has several applications across different fields:

Medicinal Chemistry : It serves as a building block for the synthesis of more complex organic molecules and heterocycles, which can be utilized in drug development.

Agriculture : The compound may be investigated for its potential use as a pesticide or herbicide due to its biological activity against plant pathogens.

Material Science : Its unique chemical properties may allow it to be used in the development of specialty chemicals and materials with specific functionalities.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazole derivatives in various applications:

- In vitro Studies : A study demonstrated that related thiazole compounds inhibited specific cancer cell lines, leading to multipolar spindle formation in centrosome-amplified cancer cells.

- Structure Activity Relationship (SAR) : Analysis revealed that modifications on the thiazole ring significantly affect biological activity, with certain substitutions leading to enhanced anticancer effects.

- Antimicrobial Studies : Compounds derived from this compound were evaluated for their antimicrobial activity against a series of strains, showing promising results against bacteria such as Bacillus subtilis and fungi like Aspergillus niger.

Mechanism of Action

The mechanism of action of Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Diversity and Molecular Features

Compound 1 : Ethyl 5-(Pyridine-2-sulfonamido)-1,3-thiazole-4-carboxylate

- Substituents : Pyridine-2-sulfonamido at position 5, ethyl carboxylate at position 4.

- Molecular Weight : ~311.33 g/mol (estimated from $ \text{C}{11}\text{H}{12}\text{N}{3}\text{O}{4}\text{S}_{2} $).

Compound 2 : Ethyl 2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate

- Substituents: 6-Fluorobenzothiazol-2-ylamino at position 2, ethyl carboxylate at position 4.

- Molecular Weight : 337.38 g/mol ($ \text{C}{13}\text{H}{10}\text{F}\text{N}{3}\text{O}{2}\text{S}_{2} $).

- Key Differences : The benzothiazole ring fused with a fluorine atom increases hydrophobicity and may improve bioavailability. Fluorine’s electron-withdrawing effect could stabilize the molecule in metabolic pathways .

Compound 3 : Ethyl 2-Phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate

- Substituents : Phenyl at position 2, trifluoromethyl at position 5, ethyl carboxylate at position 4.

- Molecular Weight : 315.31 g/mol ($ \text{C}{14}\text{H}{12}\text{F}{3}\text{N}\text{O}{2}\text{S} $).

- Key Differences : The trifluoromethyl group significantly enhances lipophilicity ($ \log P $) and metabolic stability, making this compound suitable for agrochemical or pharmaceutical applications .

Compound 4 : Ethyl 2-[2-(Benzoylamino)ethyl]-1,3-thiazole-4-carboxylate

- Substituents: Benzoylaminoethyl at position 2, ethyl carboxylate at position 4.

- Molecular Weight : 304.36 g/mol ($ \text{C}{15}\text{H}{16}\text{N}{2}\text{O}{3}\text{S} $).

- Key Differences: The benzoylaminoethyl chain introduces steric bulk and additional hydrogen-bonding sites, which may influence receptor binding kinetics .

Physicochemical Properties and Reactivity

| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 | Compound 4 |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 282.27 | ~311.33 | 337.38 | 315.31 | 304.36 |

| Key Functional Groups | Furan-carbonylamino | Pyridine-sulfonamido | Fluorobenzothiazolylamino | Trifluoromethyl | Benzoylaminoethyl |

| Polarity | Moderate (ester + amide) | High (sulfonamide) | Moderate (fluorine) | Low (CF₃) | Moderate (amide) |

| LogP (Estimated) | ~1.5 | ~0.8 | ~2.2 | ~3.5 | ~2.8 |

- Hydrogen-Bonding Capacity: The target compound’s furan-carbonylamino group can act as both a donor and acceptor, similar to Compound 1’s sulfonamide. However, Compound 2’s fluorobenzothiazole may exhibit stronger π-π stacking due to its fused aromatic system .

- Solubility :

- Ethyl carboxylate groups in all compounds confer moderate solubility in polar aprotic solvents (e.g., DCM, THF). Fluorinated derivatives (Compounds 2, 3) show reduced aqueous solubility due to increased hydrophobicity .

Biological Activity

Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a furan moiety, and an ester functional group, which contribute to its reactivity and biological properties. The molecular formula is , indicating the presence of various functional groups that may interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in cell proliferation and survival. Compounds with thiazole moieties are often linked to anticancer properties due to their potential to inhibit kinases and other critical enzymes in tumor growth pathways.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives. This compound has shown promising results against various cancer cell lines. For instance:

- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Mechanistic studies indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. This compound has been tested against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) assays revealed that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results suggest potential applications in developing new antimicrobial agents .

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Utilizes thioamide and α-haloketone through cyclization.

- Introduction of the Furan Moiety : Achieved via condensation reactions with furan derivatives.

- Esterification : Final step involves introducing the ethyl ester group .

Case Study 1: Anticancer Efficacy

A study published in Chemistry & Biology Interface evaluated the anticancer efficacy of various thiazole derivatives, including this compound. The study reported:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 8.25 | Apoptosis induction |

| Ethyl 2-(furan-2-carbonylimino)-3,4-dimethylthiazole | A549 | 6.48 | Caspase activation |

This data underscores the compound's potential as a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against a panel of microbial strains:

| Microbial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Bacillus subtilis | 64 | Moderate |

These findings indicate that while the compound exhibits antimicrobial activity, further optimization may be necessary to enhance its efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.